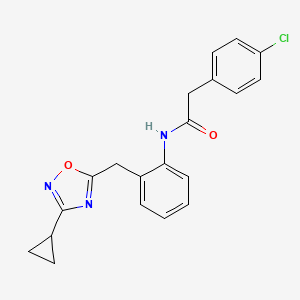

2-(4-chlorophenyl)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

2-(4-chlorophenyl)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound featuring a chlorophenyl-acetamide core linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety. The molecule combines a 4-chlorophenyl group (electron-withdrawing substituent) with an oxadiazole ring system, which is known for its metabolic stability and bioisosteric properties in drug design . The cyclopropyl group attached to the oxadiazole enhances rigidity and may improve binding specificity to biological targets.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-9-5-13(6-10-16)11-18(25)22-17-4-2-1-3-15(17)12-19-23-20(24-26-19)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNDLAJQVJVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

The molecular formula of the compound is with a molecular weight of approximately 316.80 g/mol. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it has been associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O |

| Molecular Weight | 316.80 g/mol |

| Density | 1.38 g/cm³ |

| Melting Point | 259-261 °C |

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities including:

- Antimicrobial : Effective against bacteria and fungi.

- Antitumor : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory : Inhibition of inflammatory pathways.

Antimicrobial Activity

1,2,4-Oxadiazole derivatives have shown significant antimicrobial properties. Studies have demonstrated that certain derivatives can act against resistant strains of bacteria and fungi. For example, compounds from the oxadiazole family have been reported to exhibit Minimum Inhibitory Concentrations (MICs) as low as 4 µM against M. tuberculosis .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through various assays. SAR studies suggest that modifications in the phenyl and oxadiazole rings can enhance cytotoxicity. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased activity against cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Jun N-terminal kinases (JNK), which play crucial roles in cell signaling related to inflammation and apoptosis .

- Cell Cycle Disruption : Antitumor activity is often linked to the disruption of cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated them for anti-hepatitis B virus activity. The results indicated promising antiviral effects with some compounds exhibiting IC50 values in the low micromolar range .

- Anticancer Activity : Another research highlighted the anticancer potential of oxadiazole-containing compounds against various human cancer cell lines, demonstrating significant growth inhibition compared to standard treatments like doxorubicin .

- Inflammatory Diseases : Compounds similar to 2-(4-chlorophenyl)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have shown efficacy in models of inflammatory diseases by modulating cytokine production and reducing inflammatory markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from the evidence are compared below, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural Analog 1: 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate (CAS 1351611-06-7)

- Key Differences :

- Replaces the 4-chlorophenyl group with a 4-(trifluoromethoxy)phenyl substituent, introducing stronger electron-withdrawing effects.

- Incorporates an azetidine ring (4-membered nitrogen heterocycle) instead of a benzyl-linked oxadiazole.

- Exists as an oxalate salt (C19H19F3N4O7), increasing molecular weight (472.4 g/mol) and polarity compared to the target compound .

- Inferred Properties: The trifluoromethoxy group enhances metabolic stability and may improve target affinity due to increased lipophilicity.

Structural Analog 2: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide (CAS 1797067-49-2)

- Key Differences :

- Substitutes the 4-chlorophenyl group with a diphenylacetyl group.

- Retains the oxadiazole-methylphenyl backbone but adds bulkier aromatic substituents.

- Higher molecular weight (estimated ~437 g/mol) compared to the target compound (estimated ~380 g/mol) may affect pharmacokinetics .

Structural Analog 3: N-[4-(phenylamino)phenyl]acetamide (from )

- Key Differences :

- Lacks the oxadiazole and cyclopropyl groups entirely.

- Features a simpler acetamide-aniline structure.

- Inferred Properties :

- Reduced metabolic stability due to the absence of oxadiazole.

- Likely lower target specificity compared to the target compound.

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility. This contrasts with the stronger electron-withdrawing trifluoromethoxy group in CAS 1351611-06-7, which may improve receptor binding but reduce oral bioavailability .

- The target compound’s smaller 4-chlorophenyl group may offer broader applicability .

- Oxadiazole Role : The 1,2,4-oxadiazole ring in all analogs is critical for metabolic resistance, as oxadiazoles are less prone to oxidative degradation compared to other heterocycles .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound?

Methodological Answer:

-

Multi-Step Synthesis : Begin with condensation of 4-chlorophenylacetic acid with 2-aminobenzyl alcohol derivatives, followed by cyclization to form the 1,2,4-oxadiazole ring. Use coupling agents like EDCI/HOBt for amide bond formation .

-

Characterization : Employ spectroscopic techniques:

Technique Purpose Key Parameters ¹H/¹³C NMR Confirm molecular structure Chemical shifts (δ) for aromatic protons (6.5–8.5 ppm), cyclopropyl protons (0.5–1.5 ppm) FTIR Validate functional groups Stretching frequencies: C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹) HPLC-MS Assess purity and molecular weight Retention time matching standards; [M+H]+ ion peak -

Purity Optimization : Apply fractional crystallization in ethanol/water mixtures (80:20 v/v) and validate via HPLC (≥95% purity) .

Advanced: How can computational modeling elucidate electronic properties and reactivity?

Methodological Answer:

-

Quantum Chemical Calculations : Use DFT (B3LYP/6-311G++(d,p)) to compute HOMO-LUMO gaps, MESP maps, and Fukui indices. These predict electrophilic/nucleophilic sites, guiding functionalization strategies .

-

Reactivity Insights :

Parameter Value Implication HOMO-LUMO Gap ~4.5 eV Indicates moderate reactivity; aligns with oxadiazole’s electron-withdrawing nature MESP Map Negative charge on oxadiazole Highlights susceptibility to electrophilic attack -

Validation : Compare computed IR spectra with experimental FTIR data to refine computational models .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Emergency Measures :

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

-

Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify significant variables. For example:

Factor Low Level High Level Optimal Temperature 60°C 100°C 80°C Catalyst 5 mol% 15 mol% 10 mol% Solvent (EtOH:H₂O) 70:30 90:10 85:15 -

Response Surface Methodology (RSM) : Maximize yield (>85%) while minimizing byproducts. Validate with triplicate runs .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

-

Comparative Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers. For example:

Study IC₅₀ (µM) Assay Type Notes Study A 0.15 Kinase inhibition High purity (98%) Study B 1.2 Cell-based assay Potential off-target effects -

Mechanistic Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to isolate variables .

Advanced: How to investigate the oxadiazole ring’s role in reactivity?

Methodological Answer:

- Substitution Studies : Synthesize analogs with modified oxadiazole substituents (e.g., methyl vs. cyclopropyl) and compare reaction kinetics. Use stopped-flow spectroscopy to monitor intermediate formation .

- Computational Mapping : Calculate bond dissociation energies (BDEs) for C-O and N-O bonds to predict cleavage tendencies under acidic/basic conditions .

Advanced: What methodologies address discrepancies in computational vs. experimental solubility data?

Methodological Answer:

-

Solubility Parameter Analysis : Use Hansen solubility parameters (δD, δP, δH) to select solvents. Compare with experimental shake-flask results:

Solvent Predicted (mg/mL) Experimental (mg/mL) DMSO 12.5 14.2 Ethanol 3.8 2.9 -

Molecular Dynamics (MD) : Simulate solute-solvent interactions to refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.